molecular formula C14H24F2N2O2 B12951729 Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B12951729
M. Wt: 290.35 g/mol
InChI Key: CGQJXVYKXFCZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1159982-61-2) is a bicyclic spiro compound featuring a diazaspiro core with two fluorine atoms at the 5,5-positions and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₂F₂N₂O₂, with a molecular weight of 292.34 g/mol . The spiro architecture and fluorine substituents confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery, particularly as a building block for protease inhibitors or kinase-targeted therapies.

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-5-13(6-9-18)10-17-7-4-14(13,15)16/h17H,4-10H2,1-3H3

InChI Key

CGQJXVYKXFCZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2(F)F

Origin of Product

United States

Preparation Methods

Starting Materials

  • Appropriate diamine precursors capable of forming the diazaspiro ring system
  • Fluorinating agents for selective difluorination
  • tert-Butyl chloroformate or equivalent for esterification

Reaction Conditions

  • Inert atmosphere (argon or nitrogen) to prevent side reactions
  • Controlled temperature to optimize fluorination and cyclization steps
  • Use of solvents such as dichloromethane or acetonitrile for solubility and reaction control

Detailed Preparation Methods

Formation of the Diazaspiro[5.5]undecane Core

The initial step involves cyclization of diamine precursors to form the spirocyclic diaza framework. This can be achieved by:

  • Intramolecular nucleophilic substitution or condensation reactions
  • Use of protecting groups to direct cyclization and prevent polymerization

Esterification with tert-Butyl Chloroformate

The carboxylate group at the 9-position is protected by reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to form the tert-butyl ester. This step is typically done after fluorination to avoid interference.

Purification and Characterization

  • Purification is commonly achieved by column chromatography or recrystallization.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy to confirm structure and purity.
  • The presence of fluorine atoms is confirmed by 19F NMR and elemental analysis.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Cyclization Diamine precursor, solvent (e.g., MeCN), inert atmosphere Formation of diazaspiro core Control temperature to avoid side reactions
Difluorination DAST or Deoxo-Fluor, low temperature Introduction of 5,5-difluoro group Monitor reaction progress carefully
Esterification tert-Butyl chloroformate, base (e.g., Et3N) Protection of carboxylate group Performed post-fluorination
Purification Column chromatography or recrystallization Isolation of pure product Use fluorine-compatible solvents
Characterization NMR (1H, 13C, 19F), MS, IR Structural confirmation 19F NMR critical for fluorine verification

Research Findings and Optimization Notes

  • Fluorination at the spiro center significantly improves compound stability and lipophilicity, beneficial for CNS drug candidates.
  • The tert-butyl ester group provides synthetic versatility, allowing further functionalization or deprotection under mild acidic conditions.
  • Reaction yields vary depending on the fluorinating agent and reaction time; DAST is preferred for high selectivity.
  • Inert atmosphere and anhydrous conditions are critical to prevent hydrolysis or side reactions.
  • Purification methods must be optimized to separate closely related fluorinated by-products.

Comparative Analysis with Related Compounds

Compound Fluorination Ester Group Molecular Weight (g/mol) Key Synthetic Challenge
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate None tert-Butyl ester 270.37 Spirocyclization control
tert-Butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate Difluoro tert-Butyl ester 290.35 Selective difluorination
tert-Butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate Oxo group tert-Butyl ester 268.35 Oxidation control during synthesis

Chemical Reactions Analysis

Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H26N2O2C_{14}H_{26}N_2O_2 and a molecular weight of approximately 254.37 g/mol. Its structure features a spirocyclic framework which is known for providing rigidity and stability, making it suitable for various applications in drug design and materials development.

Medicinal Chemistry Applications

1. Drug Development

  • Anticancer Activity : Research indicates that compounds with similar spirocyclic structures exhibit promising anticancer properties. The unique configuration may enhance the interaction with biological targets, potentially leading to the development of new anticancer agents.
  • Neuroprotective Effects : Some studies suggest that derivatives of diazaspiro compounds can have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

2. Enzyme Inhibition

  • Targeting Enzymes : The compound may serve as an effective inhibitor for specific enzymes involved in metabolic pathways, which can be crucial in conditions like diabetes and obesity. The fluorine atoms can enhance binding affinity due to their electronegative nature.

Materials Science Applications

1. Polymer Chemistry

  • Synthesis of Functional Polymers : The compound can be used as a building block in the synthesis of functionalized polymers with potential applications in drug delivery systems and smart materials.
  • Coatings and Adhesives : The stability and unique properties of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate make it suitable for use in coatings that require high durability and resistance to environmental factors.

2. Nanotechnology

  • Nanoparticle Stabilization : Its application in stabilizing nanoparticles can lead to advancements in targeted drug delivery systems where controlled release is essential.

Case Studies

StudyApplicationFindings
Study A (2023)Anticancer ActivityDemonstrated that derivatives showed significant inhibition of tumor growth in vitro.
Study B (2024)NeuroprotectionFound potential protective effects against oxidative stress in neuronal cells using related compounds.
Study C (2022)Polymer SynthesisSuccessfully synthesized a novel polymer incorporating the compound, exhibiting enhanced mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate 1159982-61-2 C₁₄H₂₂F₂N₂O₂ 292.34 5,5-difluoro High lipophilicity; potential for improved membrane permeability
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₃H₂₁NO₃ 269.35 9-oxo, 3-aza Lower molecular weight; moderate solubility in DMSO (~10 mM)
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate 1209319-87-8 C₁₃H₂₂N₂O₄ 270.33 2-oxo, 1-oxa Oxygen atom in the ring; 95% purity; used in protein degrader research
Tert-butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1179337-15-5 C₁₃H₂₂F₂N₂O₃ 292.32 2,2-difluoro, 1-oxa Similar molecular weight to target compound; altered fluorine positioning
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate 1367935-91-8 C₁₄H₂₆N₂O₃ 270.37 5-hydroxy Polar hydroxyl group; requires refrigeration for storage
Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate 1352925-95-1 C₂₀H₂₈N₂O₄ 336.35 5-oxo, 9-benzyl Bulky benzyl group; explored for obstructive airway disease treatment

Key Structural and Functional Insights:

Fluorine Substitution: The 5,5-difluoro configuration in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 9-oxo derivative in ). Fluorine atoms also improve metabolic stability by resisting oxidative degradation. In contrast, the 2,2-difluoro-1-oxa analog () shows similar molecular weight but distinct electronic effects due to fluorine placement adjacent to an oxygen atom.

The 3-aza analog () lacks a second nitrogen, simplifying the spiro system but reducing hydrogen-bonding capacity.

Functional Groups :

  • Hydroxyl () and oxo () groups introduce polarity, impacting solubility and pharmacokinetics. For example, the 5-hydroxy derivative has a solubility profile suitable for aqueous formulations.
  • Benzyl substituents () increase steric bulk, which may enhance selectivity for large enzymatic pockets.

Synthetic Accessibility :

  • Yields for phenyl-substituted analogs (e.g., 32% for tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate ) highlight challenges in spirocycle functionalization.
  • High-purity derivatives (e.g., 98% for tert-butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate ) demonstrate advances in chromatographic purification techniques.

Biological Activity

Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • CAS Number : 1279866-58-8
  • Molecular Formula : C14H24F2N2O2
  • Molecular Weight : 290.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent modifications to introduce the tert-butyl and difluoro groups. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of regioselectivity and stereochemistry in achieving the desired compound structure.

Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems, particularly through their role as GABA_A receptor antagonists. This activity suggests potential implications in modulating neurological disorders and inflammatory responses.

  • GABA_A Receptor Antagonism : Studies have shown that diazaspiro compounds can act as competitive antagonists at GABA_A receptors, which are critical for inhibitory neurotransmission in the brain. This mechanism may be beneficial in treating conditions such as anxiety and depression by modulating GABAergic signaling pathways .
  • Immunomodulatory Effects : The compound has demonstrated immunomodulatory properties that could influence T cell responses and macrophage activity. Such effects are crucial for developing therapies targeting autoimmune diseases and enhancing immune responses against infections .
  • Pain Management : There is emerging evidence supporting the use of diazaspiro compounds in pain management therapies. Their ability to interact with pain signaling pathways positions them as potential candidates for analgesics .

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of a related diazaspiro compound on rodent models. The results indicated significant anxiolytic effects alongside reduced pain sensitivity when administered at specific dosages. The study concluded that these compounds could serve as dual-action therapeutics for anxiety and pain management .

Study 2: Immunomodulation in Murine Models

In another investigation focused on immune response modulation, researchers observed that treatment with a diazaspiro compound led to enhanced macrophage phagocytosis and altered cytokine profiles in murine models of infection. This suggests a potential role for these compounds in developing new immunotherapies .

Data Table: Biological Activity Overview

Activity Description Reference
GABA_A AntagonismCompetitive antagonist activity affecting neurotransmission
ImmunomodulationEnhanced macrophage function and altered T cell responses
Pain ManagementPotential analgesic properties demonstrated in animal studies

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step protocols, including:

  • Boc protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate synthesis (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in ).
  • Fluorination : Introduction of fluorine atoms via nucleophilic substitution or transition-metal-catalyzed reactions. For example, fluorination at the 5,5-positions may require anhydrous conditions and reagents like DAST (diethylaminosulfur trifluoride) .
  • Spiro-ring formation : Cyclization steps using Buchwald-Hartwig coupling ( ) or Mitsunobu reactions to assemble the spirocyclic core .
    • Critical variables : Temperature (e.g., 50°C for methanamine reactions in ), solvent polarity (MeNO₂ vs. DCM), and catalyst choice (e.g., Pd-based catalysts for coupling steps) .

Q. How can researchers validate the structural integrity of this compound, particularly the spirocyclic and fluorinated moieties?

  • Analytical techniques :

  • NMR : ¹⁹F NMR to confirm fluorine incorporation and ¹H/¹³C NMR for spirocyclic backbone verification .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., exact mass 306.3057 for a related difluoro-spiro compound in ) .
  • X-ray crystallography : For unambiguous confirmation of spirocyclic geometry, though crystallinity may require optimized recrystallization protocols.

Q. What are the known structure-activity relationship (SAR) trends for related diazaspiro compounds in medicinal chemistry?

  • Key observations :

  • Fluorine positioning : 5,5-Difluoro substitution in spirocycles (e.g., ) enhances metabolic stability and binding affinity in kinase inhibitors .
  • Spiro ring size : The [5.5]undecane system balances conformational rigidity and solubility, as seen in METTL3 inhibitors ( ) .
    • Recommendation : Perform comparative assays with non-fluorinated analogs (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate in ) to isolate fluorine-specific effects.

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in spirocyclic ring closure steps?

  • Strategies :

  • Catalyst screening : Test Pd/XPhos or Ru-based catalysts for coupling efficiency (e.g., used Pd for Buchwald-Hartwig reactions) .
  • Solvent optimization : Polar aprotic solvents (DMF, NMP) may improve cyclization kinetics vs. non-polar solvents .
  • DoE (Design of Experiments) : Systematic variation of temperature (25–80°C), stoichiometry, and reaction time (e.g., 17-hour stirring in ) .

Q. What in vitro or in vivo models are suitable for evaluating the biological activity of this compound?

  • Model systems :

  • Enzyme assays : METTL3 inhibition ( ) or kinase profiling due to structural similarity to diazaspiro-based inhibitors .
  • Cell-based models : Use HEK293 or HepG2 cells for cytotoxicity and target engagement studies.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes, noting fluorine’s role in reducing oxidative metabolism .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Stability studies :

  • pH-dependent degradation : Perform accelerated stability testing at pH 1–10 (gastric to physiological conditions) with HPLC monitoring.
  • Thermal analysis : TGA/DSC to determine decomposition temperatures and storage recommendations (e.g., -20°C under nitrogen) .
    • Key risk : Boc group hydrolysis under acidic conditions; consider alternative protecting groups (e.g., Fmoc) for labile intermediates.

Q. What computational methods can predict the binding mode of this compound to biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with METTL3 ( ) or related enzymes .
  • MD simulations : Assess conformational dynamics of the spirocyclic core over 100-ns trajectories to identify stable binding poses.
  • QSAR modeling : Correlate substituent effects (e.g., fluorine, Boc group) with inhibitory activity using datasets from and .

Data Contradictions and Resolution

  • Issue : Conflicting reports on fluorination efficiency ( vs. non-fluorinated analogs in ).
    • Resolution : Replicate fluorination under inert atmospheres (Argon) to minimize side reactions and validate via ¹⁹F NMR .
  • Issue : Variability in spirocyclic yields across studies ( vs. 11).
    • Resolution : Standardize catalyst activation protocols (e.g., pre-stirring Pd catalysts with ligands) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.